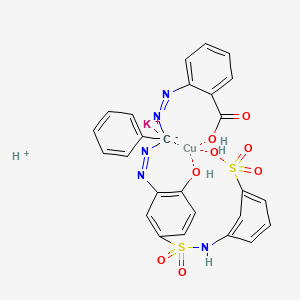
Gepefrine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gepefrine tartrate, also known as 3-Hydroxyamphetamine, is a sympathomimetic agent of the amphetamine family. It is primarily used as an antihypotensive agent, meaning it helps to raise blood pressure. This compound is marketed under various trade names, including Pressionorm, Gepefrine, and Wintonin . It is known to be a metabolite of amphetamine in rats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gepefrine tartrate involves the reaction of meta-hydroxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the tartrate salt by reacting the amine with tartaric acid under suitable conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The tartrate salt formation is typically carried out in a crystallization step to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Gepefrine tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Gepefrine tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating hypotension and other cardiovascular conditions.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Gepefrine tartrate exerts its effects by stimulating the release of norepinephrine and dopamine from nerve terminals. It acts on adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyamphetamine: Another metabolite of amphetamine with similar sympathomimetic properties.
Norfenfluramine: A compound with similar effects on neurotransmitter release.
4-Hydroxyamphetamine: A related compound with similar pharmacological actions.
Uniqueness
Gepefrine tartrate is unique due to its specific action on adrenergic receptors and its ability to increase blood pressure effectively. Its metabolic pathway and pharmacokinetics also distinguish it from other similar compounds .
Propiedades
Número CAS |
60763-48-6 |
|---|---|
Fórmula molecular |
C13H19NO7 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
3-[(2S)-2-aminopropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO.C4H6O6/c1-7(10)5-8-3-2-4-9(11)6-8;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,11H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
Clave InChI |
HJPBPLXHJQUYOG-QXJKSQRWSA-N |
SMILES isomérico |
C[C@@H](CC1=CC(=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(CC1=CC(=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Números CAS relacionados |
66068-90-4 60763-48-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















